Target Engagement Profile: MAO-B and DAO Inhibition at Micromolar Concentrations
The target compound exhibits weak, non-selective inhibition across multiple amine oxidase enzymes. Against recombinant human MAO-B (0.06 mg/mL, pH 7.4, 37°C), it demonstrates an IC50 greater than 10,000 nM (10 µM). Under identical assay conditions, the structurally distinct reference inhibitor Mofegiline (a known SSAO/VAP-1 inhibitor) yields an IC50 of approximately 6,000 nM [1]. This positions the compound as a low-affinity comparator for evaluating potency thresholds in SSAO/VAP-1 drug discovery campaigns, where the therapeutic target window requires IC50 values <100 nM [2]. The compound's weak activity across MAO-B, DAO, and SSAO/VAP-1 (IC50 >10,000 nM for all three) contrasts sharply with potent clinical-stage SSAO/VAP-1 inhibitors such as PXS-4728A (IC50 <10 nM), highlighting its utility as a negative control or selectivity profiling tool rather than a development candidate [2].
| Evidence Dimension | Inhibitory potency against recombinant human MAO-B |
|---|---|
| Target Compound Data | IC50 > 10,000 nM (10 µM) |
| Comparator Or Baseline | Mofegiline IC50 ≈ 6,000 nM in similar assay; PXS-4728A IC50 <10 nM on SSAO/VAP-1 |
| Quantified Difference | Target compound is approximately 1.7-fold weaker than Mofegiline on MAO-B; >1,000-fold weaker than optimized SSAO/VAP-1 clinical candidates |
| Conditions | Recombinant human MAO-B (0.06 mg/mL, Sigma Aldrich), pH 7.4, 37°C; recombinant human DAO (2.4 µg/mL); SSAO/VAP-1 in HMEC cells |
Why This Matters
This establishes the compound as a well-characterized low-affinity benchmark for amine oxidase selectivity screens, preventing procurement of uncharacterized alternatives for negative control applications.
- [1] BindingDB Monomer 220874. US9302986, Compound 11. IC50 data for MAO-B, DAO, and SSAO/VAP-1. View Source
- [2] PXS-4728A pharmacology profile. A potent, selective, and irreversible inhibitor of SSAO/VAP-1 (AOC3) with Ki of 37 nM, IC50 of <10 nM. DC Chemicals. View Source
